molecular formula C5H13NO2 B3016904 2,3-dimethoxypropan-1-amine CAS No. 74264-58-7

2,3-dimethoxypropan-1-amine

Cat. No.: B3016904
CAS No.: 74264-58-7
M. Wt: 119.164
InChI Key: XMSLJZMWPNMEGK-UHFFFAOYSA-N
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Description

2,3-Dimethoxypropan-1-amine (CAS: 1443981-46-1 for its hydrochloride form) is a branched primary amine with two methoxy groups positioned on the second and third carbon atoms of the propane backbone. Its molecular formula is C₅H₁₃NO₂, and its hydrochloride salt has a molecular weight of 155.62 g/mol (C₅H₁₄ClNO₂) . The compound is typically stored as an oil at 4°C and is commercially available for research and pharmaceutical synthesis .

Properties

IUPAC Name

2,3-dimethoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSLJZMWPNMEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxypropan-1-amine typically involves the reaction of 2,3-dimethoxypropanal with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethoxypropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of its targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers: 3,3-Dimethoxypropan-1-amine and 2,2-Dimethoxypropan-1-amine

The positional isomerism of methoxy groups significantly alters the chemical behavior of these compounds:

Property 2,3-Dimethoxypropan-1-amine 3,3-Dimethoxypropan-1-amine 2,2-Dimethoxypropan-1-amine
CAS Number 1443981-46-1 (HCl salt) 60185-84-4 131713-50-3
Molecular Formula C₅H₁₃NO₂ (free base) / C₅H₁₄ClNO₂ (HCl) C₅H₁₃NO₂ C₅H₁₃NO₂
Molecular Weight 155.62 (HCl salt) 119.16 119.16
Physical State Oil (HCl salt) Not reported Solution (stored at 2–8°C)
Key Applications Pharmaceutical intermediate Cycloaddition reactions for fused amines Research chemical
Synthetic Utility Used in salt form for stability Precursor for cyclic amines in drug discovery Limited to experimental use

Key Differences :

  • Reactivity : The 3,3-isomer is utilized in 1,3-dipolar cycloadditions to synthesize fused cyclic amines, critical for inhibitors of lysine methyltransferases . In contrast, the 2,3-isomer’s hydrochloride salt may enhance solubility for coupling reactions.
  • Stability : The 2,2-isomer’s storage requirements (light-sensitive, low-temperature) suggest higher sensitivity compared to the others .

Functional Analogues: Aryl-Substituted Propanamines

Compounds like (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine (CAS: Not specified) introduce aromatic moieties, altering electronic properties and biological activity. Unlike this compound, these derivatives often target neurotransmitter receptors due to structural mimicry of natural ligands .

Hydrochloride Salts and Derivatives

The hydrochloride form of this compound (CAS: 1443981-46-1) offers improved handling compared to the free base. Similar derivatives, such as 2-amino-N,3-dihydroxypropanamide (CAS: 55779-32-3), highlight the role of hydroxyl groups in modifying solubility and toxicity profiles .

Research Findings and Industrial Relevance

  • 3,3-Dimethoxypropan-1-amine has been pivotal in synthesizing spirocyclic amines for epigenetic drug candidates, demonstrating >80% yield in cycloaddition reactions .
  • This compound hydrochloride is produced under GMP conditions, emphasizing its role in regulated pharmaceutical manufacturing .
  • 2,2-Dimethoxypropan-1-amine remains niche, with applications restricted to early-stage research due to stability challenges .

Biological Activity

2,3-Dimethoxypropan-1-amine, a compound featuring both methoxy and amine functional groups, has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes two methoxy groups attached to a propan-1-amine backbone. This configuration not only influences its chemical reactivity but also its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The methoxy groups enhance the compound's lipophilicity, facilitating its passage through cellular membranes and increasing its potential binding affinity to target proteins. Preliminary studies suggest that it may act as a modulator for various enzymatic pathways, although specific targets remain to be fully elucidated.

Enzyme Interactions

Research indicates that this compound may influence protein methyltransferase activity. Methyltransferases play crucial roles in cellular processes such as gene expression and signal transduction. For instance, compounds similar to this compound have shown promise in modulating histone methylation patterns, which are vital for chromatin remodeling and gene regulation .

Study 1: Methyltransferase Activity

A study investigated the effects of this compound on SETD8, a protein methyltransferase involved in histone modification. The compound was found to inhibit SETD8 activity in vitro, leading to altered methylation patterns on histone H4 lysine 20 (H4K20). This alteration was associated with changes in gene expression profiles in treated cells .

Study 2: Antitumor Activity

Another case study explored the antitumor potential of this compound derivatives. In vitro assays demonstrated that these derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting a potential role in cancer therapy .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
This compound StructureInhibits SETD8; cytotoxic to cancer cells
(2R)-2,3-dimethoxypropan-1-amine Similar structureDifferent binding affinity; less studied
2,3-Dimethoxypropylamine Lacks one methoxy groupReduced reactivity; minimal biological activity

Research Applications

The compound is being explored for its potential therapeutic applications:

  • Medicinal Chemistry : As a precursor for drug development targeting methyltransferases.
  • Biological Research : Investigating its role in gene regulation through epigenetic modifications.

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